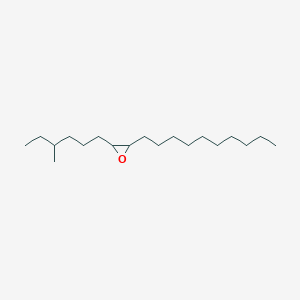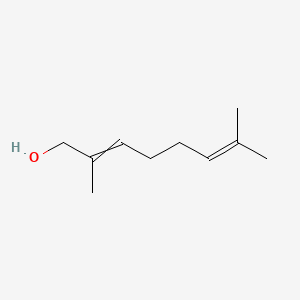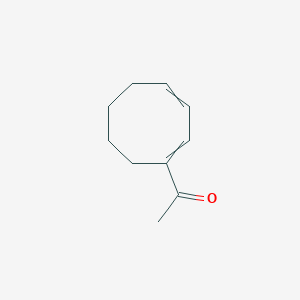
1-(Cycloocta-1,3-dien-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cycloocta-1,3-dien-1-yl)ethan-1-one is an organic compound with the molecular formula C10H14O It is a derivative of cyclooctadiene, featuring a ketone functional group attached to the cyclooctadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cycloocta-1,3-dien-1-yl)ethan-1-one typically involves the reaction of cyclooctadiene with an appropriate acylating agent under controlled conditions. One common method is the Friedel-Crafts acylation, where cyclooctadiene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Cyclooctadiene+Acetyl ChlorideAlCl3this compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cycloocta-1,3-dien-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Cycloocta-1,3-dien-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Cycloocta-1,3-dien-1-yl)ethan-1-one depends on the specific reactions it undergoes. In general, the ketone group is a reactive site that can participate in various chemical transformations. The molecular targets and pathways involved would vary based on the specific application and the nature of the reaction.
Comparación Con Compuestos Similares
1,3-Cyclooctadiene: A precursor to 1-(Cycloocta-1,3-dien-1-yl)ethan-1-one, it shares the cyclooctadiene ring structure but lacks the ketone functional group.
Ethanone, 1-(1,3-dimethyl-3-cyclohexen-1-yl)-: Another ketone derivative with a cyclohexene ring instead of a cyclooctadiene ring.
Uniqueness: this compound is unique due to its combination of a cyclooctadiene ring and a ketone functional group
Propiedades
Número CAS |
26908-78-1 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
1-cycloocta-1,3-dien-1-ylethanone |
InChI |
InChI=1S/C10H14O/c1-9(11)10-7-5-3-2-4-6-8-10/h3,5,7H,2,4,6,8H2,1H3 |
Clave InChI |
WISOWSUDPCEFMO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


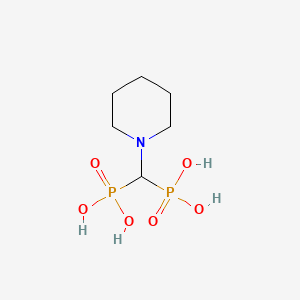
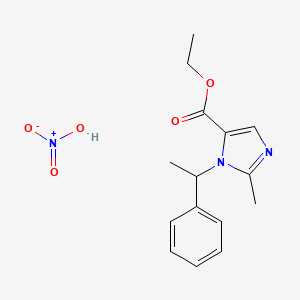
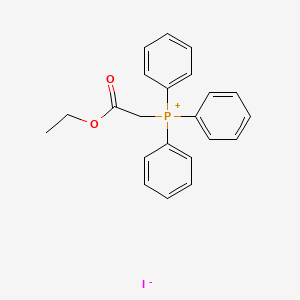
![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)
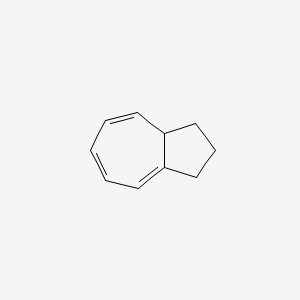
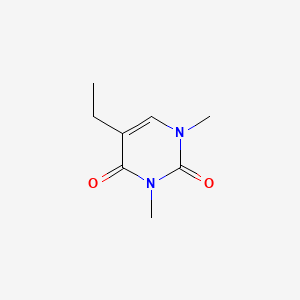
![7-Phenylbicyclo[2.2.1]heptane](/img/structure/B14683574.png)

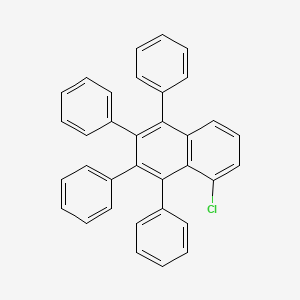
![[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate](/img/structure/B14683591.png)
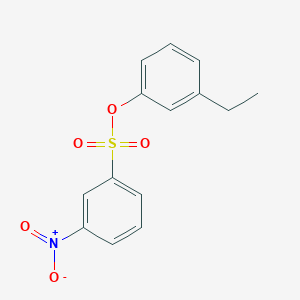
![Trichloro{[2-(chloromethyl)phenyl]methyl}silane](/img/structure/B14683598.png)
